molecular formula C8H11NO3S B2619205 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone CAS No. 861212-00-2

4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone

Cat. No. B2619205
CAS RN: 861212-00-2
M. Wt: 201.24
InChI Key: ABQQOJLQVXKNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone (DMP) is an organic compound with a wide range of applications in both industry and research. It is a highly versatile compound due to its unique molecular structure, which allows it to be used in a variety of synthesis methods, as well as its ability to interact with a variety of substrates. DMP is used in a variety of scientific research applications, such as drug synthesis, drug delivery, and biocatalysis. In addition, it has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is not fully understood. However, it is believed to interact with a variety of substrates through a series of chemical reactions. For example, this compound has been found to react with aldehydes and ketones to form imines, as well as with amines to form imidazolines. In addition, this compound has been found to react with carboxylic acids to form esters, as well as with alcohols to form ethers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have a variety of effects on cells and tissues. For example, this compound has been found to inhibit the growth of certain bacteria and viruses, as well as to have an anti-inflammatory effect. In addition, this compound has been found to have a mild sedative effect, as well as to have an effect on the central nervous system.

Advantages and Limitations for Lab Experiments

4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of synthesis methods and can interact with a variety of substrates. In addition, this compound is relatively inexpensive and readily available, making it a cost-effective choice for laboratory experiments.
However, there are also a number of limitations to the use of this compound in laboratory experiments. For example, this compound is a highly reactive compound and can react with a variety of substrates, which can lead to unexpected results. In addition, this compound is toxic and should be handled and stored with caution.

Future Directions

There are a number of potential future directions for the study of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone. One potential direction is the development of new synthesis methods for this compound, as well as the development of new uses for this compound in drug synthesis and drug delivery. In addition, further research into the biochemical and physiological effects of this compound could provide insight into the potential therapeutic applications of this compound. Finally, further research into the advantages and limitations of this compound for laboratory experiments could lead to improved methods for the use of this compound in laboratory experiments.

Synthesis Methods

4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone can be synthesized through a variety of methods. The most common method is the reaction of 2-methyl-3-nitropyridine with dimethyl sulfoxide (DMSO) in the presence of a base, such as triethylamine. This reaction yields this compound as the major product and several other minor products. Other methods for the synthesis of this compound include the reaction of 2-methyl-3-nitropyridine with dimethyl sulfide or dimethyl sulfone, as well as the reaction of 2-methyl-4-nitropyridine with dimethyl sulfoxide.

Scientific Research Applications

4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has a wide range of applications in scientific research. One of the most common applications is in the synthesis of drugs and drug delivery systems. This compound has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. In addition, this compound has been used in the synthesis of drug delivery systems, such as liposomes and nanoparticles, which are used to deliver drugs to specific parts of the body.
This compound has also been studied extensively for its potential applications in biocatalysis. It has been found to be an effective catalyst for the synthesis of a variety of compounds, such as amines, alcohols, and carboxylic acids. In addition, this compound has been used in the synthesis of a variety of polymers, such as polyesters and polyamides.

properties

IUPAC Name

4,6-dimethyl-3-methylsulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-5-4-6(2)9-8(10)7(5)13(3,11)12/h4H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQQOJLQVXKNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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